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molecular formula C11H17N B8718872 N-(Butan-2-yl)-3-methylaniline

N-(Butan-2-yl)-3-methylaniline

Cat. No. B8718872
M. Wt: 163.26 g/mol
InChI Key: NBDNKJJPOOYJGR-UHFFFAOYSA-N
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Patent
US06235096B1

Procedure details

3-Toluidine (107.16 g), 2-butanone (72.11 g) and propionic acid (74.08 g) were stirred and cooled to 0° C. Sodium borohydride (37.83 g) was then added in portions keeping the temperature below 5° C. After allowing to warm to room temperature the reaction mixture was carefully poured onto ice/water. The product was extracted into ethyl acetate, washed with water, 2% hydrochloric acid and finally water again before drying over magnesium sulphate. Evaporation of the solvent under reduced pressure gave a brown oil which was purified by chromatography on silica gel.
Quantity
107.16 g
Type
reactant
Reaction Step One
Quantity
74.08 g
Type
reactant
Reaction Step One
Quantity
72.11 g
Type
reactant
Reaction Step One
Quantity
37.83 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[CH:3]=1.C(O)(=O)CC.[BH4-].[Na+].[CH3:16][C:17](=O)[CH2:18][CH3:19]>>[CH:17]([NH:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[CH:3]=1)([CH2:18][CH3:19])[CH3:16] |f:2.3|

Inputs

Step One
Name
Quantity
107.16 g
Type
reactant
Smiles
NC1=CC(=CC=C1)C
Name
Quantity
74.08 g
Type
reactant
Smiles
C(CC)(=O)O
Name
Quantity
72.11 g
Type
reactant
Smiles
CC(CC)=O
Step Two
Name
Quantity
37.83 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below 5° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature the reaction mixture
ADDITION
Type
ADDITION
Details
was carefully poured onto ice/water
EXTRACTION
Type
EXTRACTION
Details
The product was extracted into ethyl acetate
WASH
Type
WASH
Details
washed with water, 2% hydrochloric acid and finally water again
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
before drying over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
gave a brown oil which
CUSTOM
Type
CUSTOM
Details
was purified by chromatography on silica gel

Outcomes

Product
Name
Type
Smiles
C(C)(CC)NC1=CC(=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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